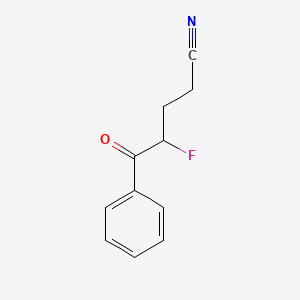

4-Fluoro-5-oxo-5-phenylpentanenitrile

Description

4-Fluoro-5-oxo-5-phenylpentanenitrile is a nitrile-containing organic compound featuring a fluorine atom at the 4th position, a ketone (oxo) group, and a phenyl substituent at the 5th position of a pentanenitrile backbone. The molecular formula is inferred as C₁₁H₁₀FNO, with a molecular weight of 191.21 g/mol. The nitrile group (-CN) confers reactivity typical of nitriles, such as hydrolysis to amides or carboxylic acids, while the fluorine atom enhances electronegativity and may improve metabolic stability in pharmaceutical contexts .

Properties

CAS No. |

191939-49-8 |

|---|---|

Molecular Formula |

C11H10FNO |

Molecular Weight |

191.205 |

IUPAC Name |

4-fluoro-5-oxo-5-phenylpentanenitrile |

InChI |

InChI=1S/C11H10FNO/c12-10(7-4-8-13)11(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7H2 |

InChI Key |

JNJAJYRQWUFBBD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C(CCC#N)F |

Synonyms |

Benzenepentanenitrile, gamma-fluoro-delta-oxo- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural features of 4-Fluoro-5-oxo-5-phenylpentanenitrile and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups |

|---|---|---|---|

| This compound (Target) | C₁₁H₁₀FNO | 191.21 | Fluorine (C4), oxo (C5), phenyl (C5), nitrile |

| 4,4-Dimethyl-5-oxo-5-phenylpentanenitrile | C₁₃H₁₅NO | 201.27 | Two methyl groups (C4), oxo, phenyl, nitrile |

| 5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile | C₂₄H₂₁NO₂ | 355.43 | Methoxy (phenyl), two phenyl (C2/C3), oxo, nitrile |

| 5-(4-Fluorophenyl)-5-oxopentanoic acid | C₁₁H₁₁FO₃ | 210.20 | Fluorophenyl, oxo, carboxylic acid |

| 4-Oxo-5-phenylpentanoic acid | C₁₁H₁₂O₃ | 192.21 | Oxo, phenyl, carboxylic acid |

Physicochemical Properties and Reactivity

- The nitrile group (-CN) in the target compound is more electron-withdrawing than the carboxylic acid (-COOH) in 5-(4-Fluorophenyl)-5-oxopentanoic acid, altering solubility (nitriles are less polar) and stability under basic conditions .

- Steric and Solubility Considerations: The methoxy and diphenyl substituents in 5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile increase molecular weight (355.43 g/mol) and steric hindrance, likely reducing solubility in polar solvents compared to the target compound . The carboxylic acid derivatives (e.g., 4-Oxo-5-phenylpentanoic acid) exhibit higher water solubility due to hydrogen bonding, whereas the target compound’s nitrile group favors organic solvents .

Research Findings and Trends

- Reactivity Studies: The ketone group at C5 in the target compound can undergo Grignard additions or reductions, similar to 4-Oxo-5-phenylpentanoic acid, but the nitrile group offers additional pathways for functionalization (e.g., hydrolysis to amides) . Fluorinated analogs like the target compound show slower metabolic degradation in vitro compared to non-fluorinated counterparts, a critical factor in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.